molecular formula C16H14N2O4 B2481553 1-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795191-23-9

1-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2481553
CAS RN: 1795191-23-9
M. Wt: 298.298
InChI Key: RBMIZRYFNUZMJV-UHFFFAOYSA-N
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Description

The compound “1-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule that contains a benzofuran moiety, an azetidine ring, and a pyrrolidine-2,5-dione ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The synthesis of benzofuran rings has been extensively studied, and various synthetic methodologies have been established .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzofuran moiety, an azetidine ring, and a pyrrolidine-2,5-dione ring . The stereochemistry of the molecule is influenced by the stereogenicity of carbons in the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the functional groups present in the molecule. The pyrrolidine ring, due to its sp3 hybridization, allows efficient exploration of the pharmacophore space .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds have garnered attention due to their potent anti-tumor properties. Research has revealed that certain substituted benzofurans exhibit significant inhibitory effects on cell growth in various cancer types. For instance, compound 36 demonstrated remarkable activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Further investigations into the structure-activity relationship could unveil novel therapeutic leads.

Antibacterial Potential

Benzofuran derivatives also display antibacterial activity. Researchers have synthesized 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one compounds, which exhibited promising antimicrobial effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . These findings highlight the potential of benzofuran-based molecules in combating bacterial infections.

Anti-Inflammatory and Analgesic Effects

Specific benzofuran derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43), have demonstrated anti-inflammatory and analgesic activities. These compounds exhibit promising ulcerogenic indices compared to standard drugs like indomethacin and celecoxib .

Hepatitis C Virus (HCV) Activity

A novel macrocyclic benzofuran compound has shown anti-HCV activity, making it a potential therapeutic agent for hepatitis C disease. Further exploration of its mechanism and clinical efficacy is warranted .

Scaffold for Kinase Inhibition

Pyrrolidine, a component of the compound, serves as a versatile scaffold in drug discovery. It has been investigated for its kinase inhibition potential, particularly against CK1γ and CK1ε . Modifications to the chiral moiety could enhance its efficacy.

Synthetic Methods

Recent advancements in constructing benzofuran rings include unique free radical cyclization cascades and proton quantum tunneling. These methods facilitate the synthesis of complex polycyclic benzofuran compounds, expanding the chemical toolbox for researchers .

Future Directions

The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds could be areas of focus .

properties

IUPAC Name

1-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-14-5-6-15(20)18(14)11-8-17(9-11)16(21)13-7-10-3-1-2-4-12(10)22-13/h1-4,7,11H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMIZRYFNUZMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Benzofuran-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

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